3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde
Overview
Description
3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
The mechanism of action of pyrazole derivatives often involves binding to multiple receptors, which can lead to a variety of therapeutic effects . The exact mode of action, biochemical pathways affected, and pharmacokinetics would depend on the specific structure of the compound and its interactions with its target receptors.
Environmental factors such as temperature, pH, and the presence of other substances can influence the stability and efficacy of pyrazole compounds. For example, storage temperature and exposure to light can affect the stability of these compounds .
Biological Activity
3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrazole derivatives, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure includes a methoxy group and a methyl group, which enhance its reactivity and biological potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines:
- Breast Cancer : In vitro studies have shown that pyrazole derivatives exhibit significant antiproliferative activity against MDA-MB-231 breast cancer cells.
- Lung Cancer : Compounds similar to this compound have demonstrated efficacy against A549 lung cancer cells, with IC₅₀ values indicating promising cytotoxic effects .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. This compound has shown effectiveness against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.22 - 0.25 μg/mL |
Escherichia coli | Varies based on derivative |
Aspergillus niger | Varies based on derivative |
Studies indicate that pyrazole compounds can inhibit biofilm formation and exhibit bactericidal activities against resistant strains .
Anti-inflammatory Effects
Pyrazole derivatives, including those related to this compound, have been evaluated for anti-inflammatory properties. Compounds have shown significant inhibition of edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .
Synthesis
The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. The following outlines a general synthetic route:
- Condensation Reaction : The reaction between appropriate aldehydes and hydrazones leads to the formation of the pyrazole ring.
- Functionalization : Subsequent reactions introduce methoxy and methyl groups at specific positions on the pyrazole ring.
This synthetic strategy not only yields high purity products but also allows for the exploration of various substituents to optimize biological activity .
Case Studies
Several case studies have focused on the biological evaluation of pyrazole derivatives:
- Anticancer Evaluation : A study examined the effects of various pyrazole compounds on cancer cell lines, revealing that modifications in substituents significantly influenced their anticancer activity .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of several pyrazole derivatives against clinical isolates, demonstrating potent activity against resistant strains .
Properties
IUPAC Name |
5-methoxy-2-methylpyrazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-5(4-9)3-6(7-8)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDYUGCCINKGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454849-88-7 | |
Record name | 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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